molecular formula C13H19NO4 B584507 N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine CAS No. 1346604-58-7

N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine

Cat. No. B584507
M. Wt: 253.298
InChI Key: UVVXPLWQIKUPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine, often referred to as 2-DMAB, is a derivative of benzylamine and is a member of the family of compounds known as acetylated amines. It is a colorless, odorless, and water-soluble compound. 2-DMAB has been investigated for its potential applications in the fields of biochemistry and medicine, as well as its use as a reagent in laboratory experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine can be achieved through a multi-step reaction pathway involving the protection and deprotection of functional groups.

Starting Materials
2-hydroxybenzylamine, acetic anhydride, 2,2-dimethoxyethanol, sodium hydride, methanol, hydrochloric acid, sodium bicarbonate, diethyl ethe

Reaction
Protection of the hydroxyl group of 2-hydroxybenzylamine with acetic anhydride to form N-acetyl-2-hydroxybenzylamine., Protection of the amine group of N-acetyl-2-hydroxybenzylamine with 2,2-dimethoxyethanol and sodium hydride to form N-acetyl-N-(2,2-dimethoxyethyl)-2-hydroxybenzylamine., Deprotection of the amine group of N-acetyl-N-(2,2-dimethoxyethyl)-2-hydroxybenzylamine with hydrochloric acid to form N-(2,2-dimethoxyethyl)-2-hydroxybenzylamine., Deprotection of the acetyl group of N-(2,2-dimethoxyethyl)-2-hydroxybenzylamine with sodium bicarbonate and methanol to form the final product, N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine., Isolation of the product by extraction with diethyl ether.

Scientific Research Applications

2-DMAB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of peptides, and as a substrate in the study of enzyme-catalyzed reactions. It has also been used in the study of the binding of drugs to proteins, as well as in the study of the structure and function of enzymes. Additionally, 2-DMAB has been investigated for its potential therapeutic applications, including the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

Mechanism Of Action

The mechanism of action of 2-DMAB is not yet fully understood. However, it is believed that it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may lead to an increase in the levels of acetylcholine in the brain, which may in turn lead to a variety of beneficial effects, such as improved memory and cognition.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-DMAB are not yet fully understood. However, it has been suggested that 2-DMAB may have a variety of beneficial effects, including improved memory and cognition, improved mood, and increased energy levels. Additionally, 2-DMAB has been suggested to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Advantages And Limitations For Lab Experiments

2-DMAB has several advantages for use in laboratory experiments. It is a colorless, odorless, and water-soluble compound, making it easy to work with in the laboratory. Additionally, 2-DMAB is relatively stable, making it a suitable reagent for a variety of experiments. However, 2-DMAB also has some limitations. It is relatively expensive, and it is also not as widely available as some other compounds.

Future Directions

There are a variety of potential future directions for the use of 2-DMAB. It may be investigated further for its potential therapeutic applications, including the treatment of neurological disorders. Additionally, 2-DMAB may be studied further for its potential applications in the fields of organic synthesis, peptide synthesis, and enzyme-catalyzed reactions. Finally, 2-DMAB may be studied further for its potential use as a reagent in laboratory experiments.

properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N-[(2-hydroxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-10(15)14(9-13(17-2)18-3)8-11-6-4-5-7-12(11)16/h4-7,13,16H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVXPLWQIKUPGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CC=CC=C1O)CC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-N-(2,2-dimethoxyethyl)-2'-hydroxybenzylamine

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